Ethyl 3-chloro-4-iodobenzoate
Overview
Description
Ethyl 3-chloro-4-iodobenzoate is a chemical compound with the molecular formula C9H8ClIO2 . It has a molecular weight of 310.52 g/mol . The IUPAC name for this compound is ethyl 3-chloro-4-iodobenzoate .
Molecular Structure Analysis
The InChI code for Ethyl 3-chloro-4-iodobenzoate is1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
. The canonical SMILES structure is CCOC(=O)C1=CC(=C(C=C1)I)Cl
. Physical And Chemical Properties Analysis
Ethyl 3-chloro-4-iodobenzoate is a solid at room temperature . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Ethyl 3-chloro-4-iodobenzoate: is a halogenated aromatic ester with potential applications in various fields of scientific research. Below are some of the unique applications, each detailed in its own section:
Organic Synthesis
This compound can be used in organic synthesis, particularly in the formation of arylzinc bromide through a reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .
Analytical Chemistry
In analytical chemistry, Ethyl 3-chloro-4-iodobenzoate may be utilized for its properties in spectroscopic analysis techniques such as NMR, HPLC, LC-MS, and UPLC .
Molecular Modeling
The compound’s structural features make it suitable for molecular modeling and simulation programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
Safety and Hazards
Ethyl 3-chloro-4-iodobenzoate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
ethyl 3-chloro-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHOSKBBZXBCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651708 | |
Record name | Ethyl 3-chloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874831-02-4 | |
Record name | Ethyl 3-chloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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